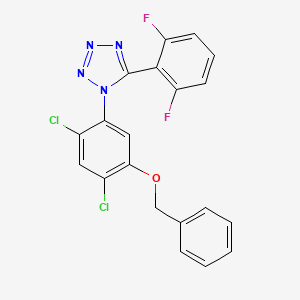
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole is a complex organic compound characterized by multiple aromatic rings and a tetraazole group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound can be achieved through a multi-step organic synthesis approach. One typical method involves the initial construction of the 2,4-dichlorophenyl structure followed by the introduction of the benzyloxy and difluorophenyl groups. The synthesis concludes with the formation of the tetraazole ring, using cycloaddition reactions under controlled conditions, such as specific temperatures and pressures, to ensure precise assembly of the molecule.
Industrial Production Methods: On an industrial scale, the production might involve more efficient catalytic processes and the utilization of continuous flow chemistry to enhance yield and reduce waste. Optimization of reaction conditions, such as solvents, temperatures, and catalysts, ensures that the process remains cost-effective while maintaining high purity of the final product.
Types of Reactions it Undergoes:
Oxidation: The tetraazole group can undergo oxidative reactions, potentially converting it into oxides.
Reduction: Reduction reactions may target the aromatic rings or the functional groups attached to the rings.
Substitution: Aromatic substitution reactions, especially electrophilic and nucleophilic substitutions, are common due to the presence of electron-donating and electron-withdrawing groups on the phenyl rings.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminium hydride. Solvents like dichloromethane and temperature-controlled environments are typical to facilitate these reactions.
Major Products: Oxidative and reductive processes yield various modified versions of the compound, potentially opening avenues for derivative compounds with distinct properties. Substitution reactions might introduce new functional groups, further diversifying its chemical landscape.
科学研究应用
Chemistry: The compound serves as a building block for more complex molecules and as a reagent in synthetic organic chemistry due to its unique structural attributes.
Biology: It is studied for its interaction with biological molecules, offering insights into new biochemical pathways and potentially leading to novel drug targets.
Medicine: Preliminary research hints at its potential as a pharmacophore in designing new therapeutic agents, including anti-inflammatory and anti-cancer compounds.
Industry: Its stability and reactivity profile make it suitable for various industrial applications, particularly in the manufacture of specialty chemicals and advanced materials.
作用机制
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors, modulating their activity. The tetraazole ring, in particular, has been noted for its ability to bind with high affinity to certain proteins, influencing pathways like signal transduction or metabolic processes.
相似化合物的比较
Comparison: Compared to similar compounds, such as 2,4-dichlorophenyl derivatives or other tetraazole-containing molecules, 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole stands out due to its unique combination of substituents and their resulting synergistic effects.
Similar Compounds: Similar compounds include 2,4-dichlorophenyl-1H-tetraazole and 5-(Benzyloxy)-2,4-dichlorophenyl derivatives. These compounds share core structures but differ in substituent groups, affecting their chemical reactivity and biological activity.
This wraps up a detailed overview of the compound
属性
IUPAC Name |
1-(2,4-dichloro-5-phenylmethoxyphenyl)-5-(2,6-difluorophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2F2N4O/c21-13-9-14(22)18(29-11-12-5-2-1-3-6-12)10-17(13)28-20(25-26-27-28)19-15(23)7-4-8-16(19)24/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYGRSFDCITIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N3C(=NN=N3)C4=C(C=CC=C4F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
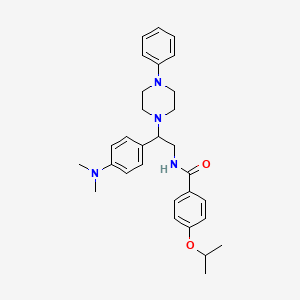
![4-(furan-2-yl)-10-(2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2422561.png)

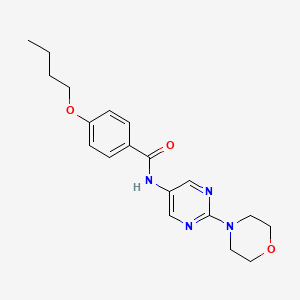
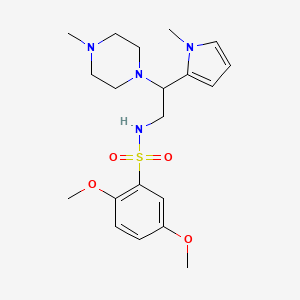
![2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2422569.png)

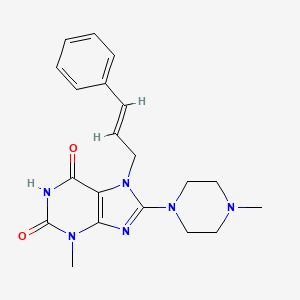
![3-(2-methoxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2422575.png)
![2-[4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B2422577.png)
![6-(4-Chlorophenyl)-2-[1-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2422578.png)

![methyl 3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)propanoate](/img/structure/B2422580.png)
![N-[(1-Aminocycloheptyl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride](/img/structure/B2422581.png)
